Product packaging for Icosapent Ethyl(Cat. No.:CAS No. 73310-10-8)

Icosapent Ethyl

Cat. No.: B042423
CAS No.: 73310-10-8
M. Wt: 330.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosapentaenoic acid ethyl ester (EPA-EE) is a high-purity, ethyl ester derivative of the omega-3 fatty acid eicosapentaenoic acid, specifically formulated for biochemical and pharmaceutical research. This compound serves as a critical standard and reagent in lipidomics, nutritional science, and the development of nutraceuticals and prescription drugs. Its primary research value lies in its role as a precursor to signaling molecules known as eicosanoids (specifically Series-3 prostaglandins and thromboxanes, and Series-5 leukotrienes), which possess potent anti-inflammatory and anti-thrombotic properties. Researchers utilize EPA-EE to investigate its mechanism of action, which includes modulating cell membrane fluidity, acting as a ligand for nuclear receptors like PPAR-α, and competing with arachidonic acid for enzymatic metabolism, thereby reducing the production of pro-inflammatory mediators. Studies focus on its potential effects on cardiovascular health, neuroinflammation, and metabolic syndromes in vitro and in vivo. This product is presented in a stable, highly bioavailable ester form ideal for precise dosing in experimental models and analytical applications such as HPLC and GC-MS. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O2 B042423 Icosapent Ethyl CAS No. 73310-10-8

Properties

IUPAC Name

ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
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InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSQPWTVBQMWLSZ-AAQCHOMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601018686
Record name Icosapent ethyl
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Molecular Weight

330.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86227-47-6, 73310-10-8
Record name Ethyl eicosapentaenoate
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Record name Ethyl icosapentate [JAN]
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Record name ICOSAPENT ETHYL
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Biosynthesis and Production Methodologies of Eicosapentaenoic Acid Ethyl Ester

Enzymatic Esterification and Transesterification Processes

Enzymatic methods for producing EPA ethyl ester are gaining traction due to their specificity, mild reaction conditions, and environmental friendliness compared to conventional chemical methods. researchgate.net Lipases are the primary enzymes employed in these processes, catalyzing either the direct esterification of free EPA with ethanol (B145695) or the transesterification of EPA-containing triglycerides with ethanol.

Lipase-Catalyzed Synthesis and Reaction Kinetics

The synthesis of EPA ethyl ester using lipases can be achieved through direct esterification, transesterification (also known as alcoholysis), or acidolysis. researchgate.net The reaction kinetics of these processes are crucial for optimizing yield and efficiency. Studies have shown that enzyme-catalyzed ester synthesis is typically a two-substrate reaction, and the mechanism can often be described by a Ping-Pong Bi-Bi model, sometimes with competitive inhibition by the substrates. nih.gov For instance, in the lipase-catalyzed synthesis of DHA/EPA ethyl esters, the reaction was found to follow an ordered mechanism. researchgate.net Understanding these kinetics allows for the development of models to predict reaction outcomes and optimize conditions such as substrate concentration, temperature, and enzyme load. mdpi.com

The efficiency of lipase-catalyzed reactions is influenced by several factors, including the molar ratio of substrates, reaction time, and temperature. nih.gov For example, a study on the transesterification of soybean oil with ethanol using Novozym 435 found optimal conditions to be a 3:1 molar ratio of ethanol to oil at 37°C, achieving approximately 95% conversion within 24 hours. researchgate.net Continuous production methods, such as using a lipase (B570770) packed-bed bioreactor, have also been successfully developed, with ultrasonication showing a benefit in increasing the reaction rate. mdpi.com

Application of Specific Lipases (e.g., Novozym 435, AY "Amano" 400SD)

The choice of lipase is critical as it influences the reaction's efficiency and selectivity. Several commercial lipases have been investigated for the production of EPA ethyl ester.

Novozym 435 , an immobilized lipase from Candida antarctica B, is widely used due to its high activity and stability. mdpi.comresearchgate.net It has been successfully employed in the acidolysis of DHA+EPA concentrate with ethyl acetate (B1210297), achieving conversion yields of 88–94%. researchgate.netmdpi.com In one study, Novozym 435-catalyzed acidolysis resulted in a high conversion of a DHA+EPA concentrate to its ethyl esters within 300 minutes. mdpi.com Another study reported that immobilized Novozym 435 achieved up to 94% ethyl esterification conversion when using free polyunsaturated fatty acids as the raw material. nih.gov

AY "Amano" 400SD , a lipase from Candida cylindracea, has demonstrated selectivity in the hydrolysis of fatty acids, which is beneficial for enriching EPA. researchgate.netnih.gov This lipase can be used in a two-step process to first selectively hydrolyze monounsaturated fatty acids from fish oil, thereby concentrating the remaining acylglycerols in omega-3 PUFAs like EPA. researchgate.netnih.gov This selectivity makes it a valuable tool for producing high-purity omega-3 fatty acid concentrates. amano-enzyme.com

Other lipases, such as liquid lipase CAL-A, have also shown potential, particularly in enriching EPA at high ethanol-to-oil ratios. nih.govmdpi.com The selectivity of these lipases is linked to their structure and interaction with the substrate and solvent. mdpi.com

Table 1: Comparison of Lipases in EPA Ethyl Ester Synthesis

Lipase Source Organism Key Findings in EPA-EE Synthesis References
Novozym 435 Candida antarctica B High conversion yields (88-94%) in acidolysis; achieved 94% conversion in ethyl esterification of free PUFAs. researchgate.netmdpi.comnih.gov
AY "Amano" 400SD Candida cylindracea Selectively hydrolyzes monounsaturated fatty acids, leading to enrichment of EPA in the remaining glycerides. researchgate.netnih.gov
CAL-A (liquid) Candida antarctica A Effective for enriching EPA (around 40%) at high ethanol/oil ratios. nih.govmdpi.com
Lipozyme TL IM Thermomyces lanuginosus Produced triglyceride with the highest EPA and DHA content (51.86%) in a comparative study. nih.gov

Ethanolysis and Enrichment Strategies from Natural Sources

The production of EPA-rich ethyl ester fish oil often begins with the ethanolysis of refined natural fish oil. nih.govnih.gov This process involves the transesterification of triglycerides in the fish oil with ethanol, which serves both to create the ethyl esters and to concentrate the EPA. nih.govmdpi.com

Several enrichment strategies are employed to increase the concentration of EPA ethyl ester from the initial mixture. One common method is urea (B33335) complexation . This technique relies on the ability of urea to form crystalline inclusion complexes with saturated and monounsaturated fatty acid esters, leaving the more highly unsaturated esters like EPA-EE in the liquid phase. researchgate.net By optimizing conditions such as the urea-to-fish oil ratio and crystallization time, significant enrichment of EPA can be achieved. researchgate.net

Molecular distillation is another effective purification method that separates substances based on differences in their vapor pressures. researchgate.net It is particularly useful for separating fatty acid esters. Combining urea complexation with molecular distillation can lead to a substantial increase in the total concentration of EPA and DHA ethyl esters. researchgate.net

A two-step enzymatic method has also been developed to produce high-purity EPA ethyl ester. This process uses a fatty acid-selective lipase (Cal-A) to first separate non-EPA and DHA ethyl esters from EPA and DHA-rich glycerides. The resulting glyceride mixture is then treated with a non-position-specific lipase to convert the EPA into ethyl esters while retaining DHA as glycerides. google.com

Bioengineering Approaches for Eicosapentaenoic Acid Production

To address the limitations of relying on marine sources for EPA, bioengineering approaches are being explored to develop sustainable and alternative production platforms. These methods include creating transgenic plants and utilizing the biosynthetic capabilities of microorganisms.

Microbial Biosynthesis Pathways (e.g., Polyketide Synthase Pathway in Shewanella)

Certain marine bacteria, such as those from the genus Shewanella, naturally produce EPA through a unique polyketide synthase (PKS) pathway. researchgate.netfrontiersin.orgnih.gov Unlike the aerobic pathway in eukaryotes that involves a series of desaturases and elongases, the bacterial PKS pathway is an anaerobic process that uses acetyl-CoA and malonyl-CoA as building blocks. researchgate.netnih.gov The PKS system consists of a large, multi-domain enzyme complex that iteratively catalyzes condensation, reduction, and dehydration reactions to synthesize the long-chain polyunsaturated fatty acid. researchgate.netnih.gov

In Shewanella, the PKS gene cluster encodes all the necessary enzymes for EPA biosynthesis. nih.gov The process begins with the condensation of malonyl-CoA with an acyl carrier protein (ACP), followed by a series of enzymatic reactions including ketoreduction, dehydration, and enoyl reduction. researchgate.net This cycle repeats to elongate the fatty acyl chain and introduce double bonds, ultimately leading to the formation of EPA. researchgate.net Researchers have identified and characterized the putative PKS-like modules for EPA biosynthesis in species like Shewanella oneidensis MR-1 and Shewanella sp. N2AIL. nih.govresearchgate.netkoreascience.kr The production of EPA in these bacteria is often influenced by environmental factors such as temperature, with higher EPA content observed at lower temperatures. researchgate.netkoreascience.kr The elucidation of these microbial pathways opens up possibilities for optimizing and harnessing these microorganisms for the commercial production of EPA. nih.govnih.gov

Conversion Pathways from Precursor Fatty Acids (e.g., Alpha-Linolenic Acid)

The biosynthesis of eicosapentaenoic acid (EPA) from its precursor, alpha-linolenic acid (ALA), is a multi-step enzymatic process that occurs primarily in the liver. nih.gov Humans and other mammals cannot synthesize ALA de novo and must obtain this essential omega-3 fatty acid from their diet. mdpi.comwikipedia.org ALA is commonly found in plant-based sources like flaxseed, chia seeds, walnuts, and certain vegetable oils. nih.govwikipedia.org Once consumed, ALA can be metabolized into longer-chain omega-3 fatty acids, including EPA.

The conversion pathway involves a series of desaturation and elongation reactions, as illustrated by the aerobic eukaryote pathway. wikipedia.orgresearchgate.net The key enzymes in this metabolic sequence are delta-6 desaturase (D6D), elongase (specifically elongase of very long chain fatty acids 5 or Elovl5), and delta-5 desaturase (D5D). mdpi.commdpi.com

The process unfolds as follows:

Desaturation: Alpha-linolenic acid (C18:3n-3) is first acted upon by the enzyme delta-6 desaturase, which introduces a double bond, converting ALA into stearidonic acid (SDA, C18:4n-3). wikipedia.org This initial desaturation is often considered a rate-limiting step in the pathway. mdpi.comcambridge.org

Elongation: Stearidonic acid is then elongated by an elongase enzyme (Elovl5), which adds two carbon atoms to the fatty acid chain, resulting in eicosatetraenoic acid (ETA, C20:4n-3). mdpi.comwikipedia.org

Desaturation: Finally, the enzyme delta-5 desaturase introduces another double bond into ETA, completing the conversion to eicosapentaenoic acid (EPA, C20:5n-3). mdpi.comwikipedia.org

While this pathway exists, the endogenous production of EPA from ALA in humans is notably inefficient and limited. nih.govmdpi.comresearchgate.net Research indicates that only a small fraction of dietary ALA is successfully converted to EPA. This limited bioconversion is a critical consideration, making the direct consumption of EPA from sources like fish and fish oil the only practical method to significantly increase its levels in the body. nih.gov

Research Findings on Conversion Efficiency

Numerous studies have investigated the conversion efficiency of ALA to EPA, revealing a wide range of rates influenced by various factors. The conversion is generally low, with most estimates falling below 21%.

Study Population/ModelEstimated Conversion Rate of ALA to EPASource(s)
General Human Studies< 15% nih.gov
General Human Studies< 8% examine.com
General Human Studies0.3 - 10% mdpi.com
Human Hepatoma Cells (HepG2)17% (at 1:1 LA/ALA ratio) nih.gov
Young Women21% mdpi.comfabresearch.orgnih.gov
Young Men~8% mdpi.com
Human Study (high saturated fat diet)~6% wellnessresources.com
Human Study (high n-6 PUFA diet)3 - 3.6% (40-50% reduction from baseline) wellnessresources.com

The efficiency of this metabolic process is not constant and is subject to regulation by several factors. A primary factor is the competition between omega-3 and omega-6 fatty acid pathways. Linoleic acid (LA), the parent omega-6 fatty acid, competes with ALA for the same desaturase and elongase enzymes. examine.commdpi.com A typical Western diet often contains a high ratio of LA to ALA, which can significantly suppress the conversion of ALA to EPA. wellnessresources.commdpi.com

Furthermore, research has identified significant differences in conversion capacity based on sex. Studies suggest that women, particularly those of reproductive age, have a greater capacity for converting ALA to EPA compared to men. wikipedia.orgmdpi.comfabresearch.orgnih.gov This enhanced ability is thought to be driven by the influence of estrogen on the expression of the enzymes required for the conversion pathway and may be important for meeting the demands for long-chain omega-3 fatty acids during pregnancy and lactation. wikipedia.orgexamine.comfabresearch.org

Influencing FactorObservationResearch FindingSource(s)
Sex Women exhibit higher conversion rates than men.Estimated conversion of ALA to EPA was 21% in women versus 8% in men. mdpi.comfabresearch.org
Dietary Fatty Acid Ratio (n-6/n-3) High dietary linoleic acid (LA) inhibits ALA conversion.A diet rich in n-6 PUFA reduced ALA to EPA conversion by 40-50%. wellnessresources.com
Dietary Fatty Acid Ratio (n-6/n-3) An optimal ratio may enhance conversion.Maximum conversion (17%) in a cell study was observed at a 1:1 ratio of LA to ALA. nih.gov
Health Status Certain medical conditions can limit conversion.Conditions like diabetes may significantly limit the body's capacity to metabolize EPA from ALA. wikipedia.org

Biochemical Transformations and Metabolic Pathways of Eicosapentaenoic Acid Ethyl Ester

De-esterification and Subsequent Conversion to Eicosapentaenoic Acid

Following oral administration, eicosapentaenoic acid ethyl ester is metabolized in the small intestine. The initial and essential step in its metabolic activation is de-esterification, a hydrolysis reaction that cleaves the ethyl ester bond. This process is catalyzed by pancreatic carboxyl ester lipase (B570770), releasing free eicosapentaenoic acid (EPA) and ethanol (B145695).

Once liberated, EPA is absorbed by the intestinal mucosa. researchgate.net Inside the enterocytes, it is re-esterified, primarily into triglycerides, and incorporated into chylomicrons. researchgate.net These lipoprotein particles are then secreted into the lymphatic system, eventually entering the systemic circulation. researchgate.net From the bloodstream, EPA is distributed to various tissues, with the liver being the primary site for its subsequent metabolism. researchgate.net In plasma, EPA is found within various lipid fractions, including phospholipids (B1166683) and cholesterol esters. researchgate.net

Hepatic Metabolism and Fatty Acid Oxidation Mechanisms

The liver plays a crucial role in the metabolism of EPA, where it can be either stored, converted to other bioactive molecules, or oxidized for energy production. A key effect of EPA is the upregulation of fatty acid oxidation in both peroxisomes and mitochondria.

Peroxisomes are cellular organelles responsible for the initial breakdown of very long-chain fatty acids, which are then further oxidized in the mitochondria. EPA has been shown to modulate the activity of enzymes involved in peroxisomal beta-oxidation. Dietary administration of EPA ethyl ester increases the ex vivo activity of hepatic β-oxidation enzymes. caymanchem.com Studies in rats have demonstrated that diets containing EPA ethyl ester lead to increased mRNA levels of hepatic peroxisomal fatty acid oxidation enzymes. nih.gov This induction is partly mediated by the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. nih.govnih.gov Activation of PPARα by fatty acids like EPA leads to the upregulation of target genes, including Acyl-CoA oxidase (ACOX), the rate-limiting enzyme in peroxisomal fatty acid oxidation. nih.govnih.gov

Table 1: Effect of EPA Ethyl Ester on Hepatic Fatty Acid Oxidation Markers

Marker Organism/Model Treatment Group Change vs. Control Reference
Peroxisomal β-oxidation activity Rats EPA Ethyl Ester Diet Increased nih.gov
Acyl-CoA Oxidase (ACOX) mRNA Rats EPA Ethyl Ester Diet Increased nih.gov
Fatty acyl-CoA oxidase activity Rats EPA Ethyl Ester (acute) Increased nih.gov

Mitochondria are the primary sites for the beta-oxidation of short, medium, and long-chain fatty acids, a process that generates acetyl-CoA for the citric acid cycle and subsequent ATP production. EPA enhances mitochondrial fatty acid oxidation. nih.gov This effect is associated with an increase in the activity of key mitochondrial enzymes. nih.gov For instance, EPA supplementation has been shown to increase the gene expression of carnitine palmitoyltransferase 1a (Cpt1a) and carnitine palmitoyltransferase 2 (Cpt2), enzymes that are critical for the transport of fatty acids into the mitochondrial matrix. nih.gov Studies in rats have shown that acute administration of EPA ethyl ester leads to increased hepatic fatty acid oxidation. nih.gov However, the effects can be complex, with some research indicating that while EPA and DHA ethyl esters increase the activity of mitochondrial fatty acid oxidation enzymes, the effect may be less pronounced than that of fish oil (triglyceride form). nih.gov

Modulation of Lipid Synthesis and Clearance Pathways

In addition to promoting fatty acid breakdown, EPA actively suppresses the synthesis and storage of lipids, particularly triglycerides, in the liver.

A primary mechanism by which EPA reduces triglyceride levels is through the inhibition of enzymes involved in their synthesis. Acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT) catalyzes the final step in triglyceride synthesis. EPA has been shown to reduce the activity and expression of DGAT. In mice fed a high-fat diet, EPA supplementation significantly reduced the gene expression of diacylglycerol O-acyltransferase 2 (Dgat2). nih.gov By inhibiting DGAT, EPA limits the esterification of diacylglycerol to form triglycerides, thereby reducing their accumulation in the liver and their secretion into the circulation as part of very-low-density lipoproteins (VLDL).

Hepatic de novo lipogenesis (DNL) is the process of synthesizing new fatty acids from non-lipid precursors, which can contribute to fat accumulation in the liver. EPA is a potent inhibitor of DNL. nih.govnih.gov This inhibition is achieved by downregulating the expression and activity of key lipogenic enzymes. nih.gov EPA treatment has been shown to markedly decrease the expression of sterol regulatory element-binding protein-1c (Srebp-1c), a master transcriptional regulator of lipogenesis. nih.gov Consequently, the expression of SREBP-1c target genes, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), is also significantly reduced. nih.govnih.gov This suppression of the lipogenic pathway contributes to the reduction of hepatic steatosis and circulating triglyceride levels. nih.govnih.gov

Table 2: Effect of EPA on Hepatic Lipogenesis Gene Expression in High-Fat Diet-Fed Mice

Gene Function Change with EPA Supplementation Reference
Srebp-1c Master regulator of lipogenesis Decreased nih.gov
Fasn (Fatty acid synthase) Fatty acid synthesis Decreased nih.gov
Acaca (Acetyl-CoA carboxylase) Fatty acid synthesis Decreased nih.gov
Dgat2 (Diacylglycerol O-acyltransferase 2) Triglyceride synthesis Decreased nih.gov

Regulation of Lipoprotein Lipase Activity

Eicosapentaenoic acid (EPA), the active form of E-EPA, plays a role in modulating lipid levels, in part by influencing the activity of lipoprotein lipase (LPL). LPL is a crucial enzyme responsible for hydrolyzing triglycerides within circulating lipoproteins, such as very-low-density lipoproteins (VLDL), facilitating the uptake of fatty acids into tissues. Omega-3-acid ethyl esters enhance triglyceride clearance by increasing the activity of LPL. medex.com.bd This increased enzymatic activity leads to more efficient breakdown of triglyceride-rich particles, contributing to a reduction in their plasma concentrations. medex.com.bdnih.gov

Incorporation into Cellular Lipid Pools

Once absorbed, EPA is distributed throughout the body and integrated into the lipid pools of various cells, fundamentally altering their composition and structure.

Integration into Phospholipid Bilayers and Influence on Membrane Structure

EPA is actively incorporated into the phospholipid bilayers of cellular membranes. researchgate.netresearchgate.net This integration is facilitated by its hydrophobic nature, which allows it to intercalate between other fatty acids within the membrane. researchgate.net Once embedded, EPA's unique structure, with its 20-carbon chain and five cis double bonds, influences the physical properties of the membrane. nih.govwikipedia.org

Alterations in Cellular Triglyceride and Phospholipid Fatty Acid Content

The administration of E-EPA leads to significant shifts in the fatty acid composition of both cellular triglycerides and phospholipids. caymanchem.com The most direct effect is the enrichment of these lipid pools with EPA itself. Studies have demonstrated that dietary supplementation with E-EPA increases the EPA content in plasma phospholipids, platelet phospholipids, and hepatic triglycerides and phospholipids. caymanchem.comnih.govnih.govmedchemexpress.com

This incorporation occurs at the expense of other fatty acids, particularly omega-6 fatty acids like arachidonic acid (AA) and linoleic acid. nih.gov For instance, in one study, the incorporation of EPA and its elongated product, docosapentaenoic acid (DPA), in the phospholipids of rat ventricular myocytes increased from 0.5% and 2.7% to 23.2% and 9.7%, respectively. psu.edunih.gov Similarly, studies on murine B-cells showed that EPA ethyl esters increased B-cell levels of EPA while decreasing the content of linoleic and arachidonic acid. nih.gov This alteration of the omega-3 to omega-6 fatty acid ratio within cellular lipids is a cornerstone of EPA's metabolic impact.

Table 1: Research Findings on EPA Incorporation into Cellular Lipids

Study TypeModelKey FindingsReference(s)
In vivoHealthy Human VolunteersSupplementation with E-EPA increased the amount of EPA in platelet phospholipids. nih.gov
In vivoRatsE-EPA administration significantly increased EPA levels in plasma phospholipids and cholesteryl esters compared to other EPA-containing lipids over a 10-day period. nih.gov
In vivoRatsDietary E-EPA increased the ω-3 fatty acid content of hepatic triglycerides and phospholipids. caymanchem.com
In vitroRat Ventricular MyocytesCells treated with EPA showed a significant increase in EPA (from 0.5% to 23.2%) and DPA (from 2.7% to 9.7%) in membrane phospholipids. psu.edunih.gov
In vivoMiceEPA ethyl esters were effectively taken up by B-cells, increasing total n-3 PUFAs by 120% and decreasing total n-6 PUFAs by 43% compared to control. nih.gov

Impact on Eicosanoid Biosynthesis and Metabolism

EPA's structural similarity to the omega-6 fatty acid arachidonic acid (AA) allows it to act as a competitive substrate in the biosynthesis of eicosanoids, a class of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. caringsunshine.com

Competitive Inhibition of Cyclooxygenase and Lipoxygenase Enzymes

The primary mechanism by which EPA alters eicosanoid production is through competitive inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. caringsunshine.com These enzymes are responsible for converting fatty acids into eicosanoid precursors. nih.gov Because EPA and AA are both substrates for COX and LOX, an increased availability of EPA leads to it competing with AA for access to the enzymes' active sites. caringsunshine.comresearchgate.netresearchgate.net Photoaffinity labeling and in silico docking analyses have suggested a direct, competitive interaction between EPA and arachidonic acid at the level of the COX-1 enzyme. nih.gov

Altered Production of Prostaglandins, Thromboxanes, and Leukotrienes (e.g., Leukotriene B4, Leukotriene B5)

This competitive inhibition results in a significant shift in the profile of eicosanoids produced. caringsunshine.com

Prostaglandins and Thromboxanes: When COX enzymes metabolize AA, they produce 2-series prostaglandins (e.g., Prostaglandin E2) and thromboxanes (e.g., Thromboxane (B8750289) A2), which are potent mediators of inflammation and platelet aggregation. caringsunshine.com When EPA is the substrate, COX enzymes produce 3-series prostaglandins (e.g., Prostaglandin E3) and thromboxanes (e.g., Thromboxane B3). wikipedia.orgcaringsunshine.comglpbio.com These 3-series eicosanoids are generally less biologically active; for example, PGE3 is less inflammatory than PGE2, and TXA3 is a much weaker platelet aggregator than TXA2. caringsunshine.com Studies have shown that E-EPA supplementation significantly decreases the synthesis of thromboxane in response to collagen. nih.govbohrium.com

Leukotrienes: A similar shift occurs with the LOX pathway. The 5-lipoxygenase (5-LOX) enzyme converts AA into Leukotriene B4 (LTB4), a powerful chemoattractant and pro-inflammatory molecule. researchgate.netnih.gov When EPA serves as the substrate for 5-LOX, it produces Leukotriene B5 (LTB5). researchgate.netnih.govcapes.gov.br LTB5 is significantly less potent than LTB4 in promoting inflammation. nih.gov Research in healthy volunteers has demonstrated that administration of E-EPA inhibits the synthesis of neutrophil LTB4 while causing a dose-dependent increase in the production of LTB5. nih.govnih.gov

Table 2: Impact of E-EPA on Eicosanoid Production

Eicosanoid ClassPrecursor: Arachidonic Acid (AA)Precursor: Eicosapentaenoic Acid (EPA)Effect of E-EPA SupplementationReference(s)
Thromboxanes Thromboxane A2 (potent platelet aggregator)Thromboxane A3 (weak platelet aggregator)Decreased production of AA-derived thromboxanes. medex.com.bdnih.govcaringsunshine.combohrium.com
Prostaglandins 2-Series Prostaglandins (e.g., PGE2, pro-inflammatory)3-Series Prostaglandins (e.g., PGE3, less inflammatory)Reduced synthesis of pro-inflammatory PGE2. caringsunshine.comnih.gov
Leukotrienes Leukotriene B4 (LTB4) (potent chemoattractant)Leukotriene B5 (LTB5) (weak chemoattractant)Inhibition of LTB4 synthesis and increased LTB5 synthesis. researchgate.netnih.govnih.govnih.gov

Cellular and Molecular Mechanisms of Action of Eicosapentaenoic Acid Ethyl Ester

Modulation of Intracellular Signaling Pathways

Eicosapentaenoic acid ethyl ester influences several critical signaling cascades within the cell, impacting processes from energy metabolism to inflammation.

AMP-Activated Protein Kinase (AMPK) and p38 Mitogen-Activated Protein Kinase (MAPK) Signaling

Eicosapentaenoic acid (EPA) has been shown to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. In skeletal muscle cells, EPA treatment leads to the phosphorylation of both AMPK and p38 mitogen-activated protein kinase (p38 MAPK). nih.govnih.gov This activation of the AMPK-p38 MAPK signaling pathway is linked to increased glucose uptake. nih.gov Studies in bovine aortic endothelial cells have also demonstrated that EPA increases AMPK activity and the phosphorylation of its downstream target, endothelial nitric oxide synthase (eNOS). plos.org This effect on AMPK is considered a novel pathway through which EPA can improve endothelial function. plos.org

Nuclear Factor-Kappa B (NF-κB) Pathway Interactions

Eicosapentaenoic acid (EPA) has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.gov In pancreatic tumor cells, pre-incubation with EPA preserved IκBα, an inhibitor of NF-κB, and prolonged NF-κB activation after stimulation with tumor necrosis factor (TNF). nih.gov Furthermore, in human monocytic THP-1 cells, EPA has been found to decrease the expression of TNF-α induced by lipopolysaccharide (LPS) by inhibiting the activation of NF-κB. documentsdelivered.com This inhibitory effect may be mediated by suppressing the phosphorylation of IκBα. documentsdelivered.com Some research suggests that EPA's anti-inflammatory action involves the activation of peroxisome proliferator-activated receptor alpha (PPARα) to inhibit NF-κB, independent of the Toll-like receptor 4 (TLR4) pathway. biorxiv.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Dependent and -Independent Mechanisms

Eicosapentaenoic acid (EPA) can exert its effects through both peroxisome proliferator-activated receptor gamma (PPARγ)-dependent and independent pathways. soton.ac.uk In vitro studies have demonstrated that EPA's anti-inflammatory effects, such as the inhibition of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1) in endothelial cells, can be reversed by a PPARγ antagonist. arvojournals.org This suggests a PPARγ-dependent mechanism. arvojournals.org Additionally, n-3 polyunsaturated fatty acids like EPA can augment the production of adiponectin, an anti-inflammatory adipokine, in a PPARγ-dependent manner. researchmap.jp However, other actions of EPA appear to be independent of PPARγ. For instance, while EPA upregulates uncoupling protein-2 (UCP-2) expression, this is only partly mediated through a PPARγ pathway. plos.org

Calcium-Induced CaMKK Activation

Eicosapentaenoic acid (EPA) can induce an increase in intracellular calcium levels, which in turn activates calcium/calmodulin-dependent protein kinase kinase (CaMKK). nih.govnih.gov This activation of CaMKK is a key step in the subsequent phosphorylation and activation of AMPK. nih.gov In mouse cerebral cortex endothelial cells, EPA has been shown to trigger the release of calcium from internal stores and also to stimulate calcium influx. nih.gov CaMKK acts as a bridge between calcium signaling and energy sensing, as it can activate AMPK in response to elevated intracellular calcium. nih.gov The activation of CaMKK leads to the phosphorylation of downstream kinases, including AMPK, which is involved in a wide array of physiological functions. mdpi.com

Transcriptomic and Proteomic Effects

The influence of eicosapentaenoic acid ethyl ester extends to the regulation of gene and protein expression, affecting a wide range of cellular processes.

Differential Gene Expression Modulation (e.g., Lipogenic Genes, Fatty Acid Oxidation Genes, Cytoprotective Proteins)

Eicosapentaenoic acid (EPA) has been shown to differentially modulate the expression of a variety of genes. nih.govnih.gov Studies using microarray analysis have revealed that EPA can regulate genes involved in the cell cycle, apoptosis, immune response, and inflammation in a dose-dependent manner. nih.govnih.gov

Table 1: Effects of Eicosapentaenoic Acid on Gene Expression

Gene Category Effect of EPA Cell/Tissue Type Key Findings
Lipogenic Genes Inhibition3T3-L1 preadipocytesEPA added during the differentiation stage reduced the expression of adipocyte-specific marker genes. mdpi.com
Fatty Acid Oxidation Genes StimulationNot explicitly stated in the provided text, but implied by the triglyceride-lowering effect. drugbank.comThe triglyceride-lowering effect of EPA is a result of inhibiting lipogenesis and stimulating fatty acid oxidation. drugbank.com
Cytoprotective Proteins UpregulationBovine aortic endothelial cellsEPA upregulates the expression of mitochondrial uncoupling protein-2 (UCP-2). plos.org
Inflammatory Genes InhibitionTHP-1 macrophages, Endothelial cellsEPA decreases the expression of TNF-α and inhibits ICAM-1 and MCP-1 expression. documentsdelivered.comarvojournals.org

This table is based on the data available in the provided text and may not be exhaustive.

In 3T3-L1 preadipocytes, EPA introduced during the differentiation stage was found to reduce the expression of established adipocyte-specific marker genes, thereby inhibiting adipogenesis. mdpi.com Conversely, EPA is known to stimulate fatty acid oxidation, which contributes to its triglyceride-lowering effects. drugbank.com Furthermore, EPA has been demonstrated to upregulate the expression of cytoprotective proteins like mitochondrial uncoupling protein-2 (UCP-2) in endothelial cells. plos.org Its anti-inflammatory properties are also reflected in its ability to decrease the expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and adhesion molecules. documentsdelivered.comarvojournals.org

Influence on Immune Response-Related Genes (e.g., CD69, IL2RA, HLA-DRA, GATA3)

Eicosapentaenoic acid ethyl ester exerts a notable influence on the adaptive immune system, particularly on T-cell function and gene expression. Studies have shown that EPA can induce an anti-inflammatory transcriptional profile in non-activated CD4+ T cells. nih.govbiorxiv.org Upon activation, naïve CD4+ T cells typically express various signaling molecules, including CD69 and the Interleukin-2 Receptor Subunit Alpha (IL2RA), also known as CD25. nih.gov Research indicates that dietary supplementation with EPA can suppress the proliferation of T-cells. This effect is associated with a reduction in Interleukin-2 (IL-2) secretion and the transcription of IL-2 receptor alpha chain (IL2RA) mRNA, suggesting an interruption of the autocrine IL-2 activation pathway which is crucial for T-cell proliferation. nih.gov

Furthermore, in vitro studies using macrophage cell lines have demonstrated that EPA can regulate a wide array of genes involved in the immune response in a dose-dependent fashion. nih.gov While direct evidence specifically detailing the effects of EPA ethyl ester on the expression of Human Leukocyte Antigen – DR Alpha Chain (HLA-DRA) and GATA-binding protein 3 (GATA3) is still emerging, the established anti-inflammatory transcriptomic shift in T-cells suggests a broad modulatory role in immune cell function. nih.govbiorxiv.org GATA3 is a master regulator of T-helper 2 (Th2) cell differentiation, and the ability of EPA to modulate the T-helper cell balance has been noted. nih.gov

Endothelial Protein Expression Profiles (e.g., Heme Oxygenase-1, Dimethylarginine Dimethylaminohydrolase-1)

Eicosapentaenoic acid ethyl ester directly modulates the protein expression profile of vascular endothelial cells, enhancing the presence of cytoprotective and function-regulating enzymes. A key protein upregulated by EPA is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. nih.govnih.govahajournals.org In human umbilical vein endothelial cells (HUVECs), treatment with EPA leads to a time- and concentration-dependent increase in HO-1 expression. nih.gov This induction of HO-1 is a critical component of the protective effect of EPA against oxidative stress. nih.gov

Another important endothelial protein influenced by EPA is Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1). nih.govahajournals.org DDAH-1 is the enzyme responsible for degrading asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By augmenting the expression of DDAH-1, EPA helps to reduce the levels of this inhibitory molecule, thereby promoting endothelial function. nih.gov In studies challenging human endothelial cells with the inflammatory cytokine Interleukin-6 (IL-6), pretreatment with EPA led to a significant modulation of protein expression, including the upregulation of both HO-1 and DDAH-1. nih.govahajournals.org

Table 1: Effect of Eicosapentaenoic Acid (EPA) on Endothelial Protein Expression

ProteinCell TypeConditionObserved EffectReference
Heme Oxygenase-1 (HO-1)Human Umbilical Vein Endothelial Cells (HUVECs)Baseline, Oxidative Stress (H₂O₂)Increased expression in a time- and concentration-dependent manner. nih.gov
Heme Oxygenase-1 (HO-1)Human Endothelial CellsInflammatory challenge (IL-6)Augmented expression. nih.govahajournals.org
Dimethylarginine Dimethylaminohydrolase-1 (DDAH-1)Human Endothelial CellsInflammatory challenge (IL-6)Augmented expression. nih.govahajournals.org

Anti-Inflammatory and Antioxidant Mechanisms

Reduction of Pro-Inflammatory Cytokines and Chemokines (e.g., TNFα, IL-6, IL-8, MCP-1)

A cornerstone of the mechanism of action for eicosapentaenoic acid ethyl ester is its ability to attenuate inflammatory pathways. EPA has been shown to effectively suppress the production and gene expression of several key pro-inflammatory cytokines and chemokines in vascular endothelial cells. nih.gov In-vitro studies demonstrate that EPA inhibits the Vascular Endothelial Growth Factor (VEGF)-induced activation of Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.govnih.gov This inhibition occurs at the level of gene expression and protein secretion. nih.gov

EPA also curtails the expression of Tumor Necrosis Factor-alpha (TNF-α). nih.gov The mechanism for this involves preventing the activation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor for pro-inflammatory genes, by inhibiting the phosphorylation of its inhibitor, IκB-α. nih.gov In adipocytes stimulated with lipopolysaccharide (LPS), EPA treatment has been shown to reduce the excretion of IL-6 and MCP-1. nih.gov A biomarker substudy of the REDUCE-IT trial, which used icosapent ethyl, found minimal changes in inflammatory markers like IL-6 and hs-CRP in the treatment group; however, significant between-group differences were observed, largely driven by increases in the mineral oil comparator group. nih.govahajournals.org

Table 2: Effect of Eicosapentaenoic Acid (EPA) on Pro-Inflammatory Mediators

MediatorCell/Study TypeStimulusObserved EffectReference
TNF-αHuman Monocytic THP-1 CellsLipopolysaccharide (LPS)Decreased production and expression by preventing NF-κB activation. nih.gov
IL-6Human Umbilical Vein Endothelial Cells (HUVECs)Vascular Endothelial Growth Factor (VEGF)Suppressed gene expression. nih.govnih.gov
IL-6Murine Adipocytes (3T3-L1)Lipopolysaccharide (LPS)Reduced excretion. nih.gov
IL-8Human Umbilical Vein Endothelial Cells (HUVECs)Vascular Endothelial Growth Factor (VEGF)Suppressed gene expression. nih.govnih.gov
MCP-1Human Umbilical Vein Endothelial Cells (HUVECs)Vascular Endothelial Growth Factor (VEGF)Inhibited gene expression and protein secretion. nih.govnih.gov
MCP-1Murine Adipocytes (3T3-L1)Lipopolysaccharide (LPS)Reduced excretion. nih.gov

Enhancement of Nitric Oxide Bioavailability and Endothelial Nitric Oxide Synthase (eNOS) Efficiency

EPA plays a crucial role in improving endothelial function by enhancing the bioavailability of nitric oxide (NO), a key signaling molecule in the vasculature. nih.govahajournals.orgnih.gov Endothelial dysfunction is often characterized by a reduction in NO bioavailability due to the "uncoupling" of endothelial nitric oxide synthase (eNOS). In this uncoupled state, eNOS produces superoxide (B77818) radicals instead of NO. EPA treatment has been shown to reverse eNOS uncoupling induced by inflammatory stimuli like IL-6. nih.govahajournals.org

Table 3: Effect of Eicosapentaenoic Acid (EPA) on Nitric Oxide (NO) Bioavailability

ParameterCell TypeConditionObserved EffectReference
NO ReleaseHuman Endothelial CellsInflammatory challenge (IL-6)Reversed the IL-6-induced reduction in NO release. nih.gov
Peroxynitrite (ONOO⁻) ReleaseHuman Endothelial CellsInflammatory challenge (IL-6)Decreased the IL-6-induced increase in ONOO⁻ release. nih.gov
[NO]/[ONOO⁻] RatioHuman Endothelial CellsInflammatory challenge (IL-6)Significantly increased the ratio, indicating improved eNOS coupling efficiency. nih.govahajournals.org

Activation of Antioxidant Response Elements (ARE) and NRF2 Translocation

Eicosapentaenoic acid enhances the cell's endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.govresearchgate.net Nrf2 is a transcription factor that, under conditions of oxidative stress, translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.govresearchgate.net

Treatment with EPA has been shown to promote the nuclear translocation of Nrf2 in endothelial cells. nih.gov This activation of the Nrf2-ARE pathway leads to the upregulation of a suite of antioxidant and detoxification enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and thioredoxin (TXN). nih.govresearchgate.net The mechanism for this may be partly mediated by an increase in the expression of Parkinson disease protein 7 (PARK7), which acts to stabilize Nrf2 and prevent its degradation. nih.govresearchgate.net This activation of intrinsic antioxidant machinery is a key mechanism by which EPA protects cells from oxidative damage. nih.gov

Free Radical Scavenging and Electron Stabilization Mechanisms

Beyond activating endogenous antioxidant enzymes, eicosapentaenoic acid itself possesses direct free radical scavenging capabilities. This property is attributed to its unique chemical structure—a 20-carbon chain with five conjugated double bonds. These double bonds allow EPA to effectively scavenge reactive oxygen species (ROS). The mechanism involves the stabilization of unpaired electrons from free radicals through a process known as resonance stabilization. The delocalized electrons within the conjugated system can absorb and dissipate the energy of the free radical, neutralizing its reactivity and preventing it from damaging cellular components like lipids, proteins, and DNA. This direct chemical interaction provides an immediate line of defense against oxidative stress.

Effects on Cellular Function and Homeostasis

Endothelial Cell Function and Vascular Remodeling

Eicosapentaenoic acid ethyl ester has been shown to positively impact endothelial cell function and play a role in vascular remodeling. Research indicates that chronic administration of EPA-E can prevent the development of endothelial dysfunction. nih.gov In studies involving diabetic mice, those treated with EPA-E showed improved endothelium-dependent relaxation in response to acetylcholine (B1216132) compared to untreated diabetic mice. nih.gov This improvement brought the relaxation response back to levels observed in non-diabetic controls. nih.gov Interestingly, the direct application of EPA metabolites, such as EPA itself, also induced vasodilation in aortic rings, suggesting that the beneficial effects of EPA-E are at least partially mediated by its metabolic byproducts. nih.gov

Furthermore, EPA has been observed to inhibit the migration of endothelial cells. nih.gov This is a crucial aspect of vascular remodeling, particularly in the context of injury repair. nih.gov The inhibition of migration is associated with changes in the cytoskeleton, including the peripheral distribution of focal adhesions and a partial disassembly of actin filaments. nih.gov This effect on cell migration appears to be specific to EPA, as it was shown to be sufficient for inhibiting this process. nih.gov

Immune Cell Activity and Modulation (e.g., B-cell function, T-cell transcriptomes)

Eicosapentaenoic acid ethyl ester demonstrates significant modulatory effects on various immune cells, influencing both their activity and genetic expression.

In murine models of obesity, dietary supplementation with EPA ethyl ester has been shown to enhance the frequency and percentage of specific B-cell subsets. nih.govresearchgate.net This modulation correlates with an increase in natural serum IgM and cecal IgA. nih.govresearchgate.net When B-cells were stimulated with lipopolysaccharide, both EPA and docosahexaenoic acid (DHA) enhanced the production of cytokines in a time-dependent manner. nih.govresearchgate.net At a molecular level, these fatty acids were found to differentially enhance the formation of ordered microdomains in the B-cell membrane. nih.govresearchgate.net

With regard to T-cells, EPA has been shown to induce an anti-inflammatory transcriptomic landscape in non-activated CD4+ T-cells. jacc.orgnih.govbiorxiv.org This is characterized by the downregulation of genes associated with the immune response, such as HLA-DRA, CD69, and IL2RA. jacc.org Concurrently, EPA upregulates genes involved in preventing oxidative stress, including NQO1. jacc.org Transcriptomic analysis of nonactivated T-cells revealed that EPA treatment modulates genes whose protein products are also expressed in other tissues like human endothelial cells, suggesting conserved mechanisms of action. nih.gov Specifically, in both T-cells and endothelial cells, EPA increases the transcription of HMOX1 and NQO1, which encode for heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), respectively. nih.gov These genes are regulated by the NRF2-dependent antioxidant response element. nih.gov

Table 1: Effects of Eicosapentaenoic Acid Ethyl Ester on Immune Cells

Cell Type Key Findings References
B-Cells Differentially enhanced the frequency and/or percentage of select B-cell subsets. nih.govresearchgate.net
Correlated with increased natural serum IgM and cecal IgA. nih.govresearchgate.net
Enhanced ex vivo production of cytokines upon lipopolysaccharide stimulation. nih.govresearchgate.net
T-Cells Induced an anti-inflammatory transcriptomic landscape in nonactivated CD4+ T-cells. jacc.orgnih.govbiorxiv.org
Downregulated immune response-related genes (e.g., HLA-DRA, CD69, IL2RA). jacc.org
Upregulated oxidative stress prevention genes (e.g., NQO1). jacc.org
Increased transcription of HMOX1 and NQO1 in both T-cells and endothelial cells. nih.gov

Cellular Senescence Pathways (e.g., p38 MAPK/p16INK4α, p53/p21)

Eicosapentaenoic acid has demonstrated a protective role against cellular senescence, particularly in vascular endothelial cells under stress. nih.govresearchgate.net Cellular senescence is a state of irreversible cell cycle arrest that is implicated in aging and various degenerative diseases. nih.govmdpi.com Key pathways involved in triggering senescence include the p53/p21 and p16INK4a/pRb pathways. mdpi.comaging-us.com

In human umbilical vein endothelial cells (HUVECs) subjected to oxidative or glucolipotoxic stress, which induces accelerated senescence, treatment with EPA markedly reversed these effects. nih.gov The expression of proteins related to apoptosis and cellular senescence was also reversed by EPA treatment. nih.gov Specifically, stress-induced increases in senescence-associated β-galactosidase (SA-β-Gal) positivity and p16 protein expression were decreased by EPA in a dose-dependent manner. researchgate.net

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cellular senescence. aging-us.comresearchgate.net In response to stress, p38 MAPK can be activated and contribute to the establishment of an irreversible cell cycle arrest. aging-us.com Studies have shown that the p38 MAPK pathway can regulate the stability of p21 mRNA, thereby influencing the p53/p21 senescence-regulatory axis. researchgate.netnih.gov While direct studies linking EPA-EE to the p38 MAPK/p16INK4α pathway are emerging, its established role in mitigating senescence in endothelial cells suggests a potential interaction with these core senescence pathways. nih.gov

Table 2: Impact of Eicosapentaenoic Acid on Cellular Senescence Markers in Stressed HUVECs

Marker Effect of Stress Effect of EPA Treatment References
SA-β-Gal-positive cells Increased Decreased in a dose-dependent manner researchgate.net
p16 protein expression Increased Decreased researchgate.net
Apoptosis Increased Markedly reversed nih.gov
Senescence-related proteins Increased expression Reversed expression nih.gov

Modulation of Mitochondrial Oxygen Consumption Rate

Eicosapentaenoic acid has been shown to influence mitochondrial function, which is intrinsically linked to the cellular oxygen consumption rate. Research indicates that EPA can enhance cellular antioxidant capacity by improving mitochondrial function and biogenesis. nih.gov In studies using HepG2 cells, treatment with EPA led to a significant reduction in reactive oxygen species (ROS) levels, by at least 40%, after 48 hours. nih.gov This was accompanied by an approximate 50-70% increase in the total cellular antioxidant capacity and enhanced activities and expression of major antioxidant enzymes. nih.gov

Furthermore, EPA treatment dramatically improved the mitochondrial membrane potential and mitochondrial biogenesis in these cells. nih.gov Since mitochondrial respiration is the primary consumer of cellular oxygen, an enhancement of mitochondrial function and biogenesis suggests a modulation of the mitochondrial oxygen consumption rate. These findings point towards EPA playing a role in optimizing mitochondrial efficiency and reducing oxidative stress, which is a byproduct of oxygen consumption. nih.gov Predictive functional profiling of microbial communities in mice has also revealed that EPA can reverse high-fat diet-associated changes in genes related to mitochondrial biogenesis. unc.edu

Preclinical Research Models Investigating Eicosapentaenoic Acid Ethyl Ester

In Vivo Animal Models

Animal models are instrumental in understanding the physiological and pathological effects of EPA-EE in a whole-organism context. Rodent models, in particular, have been widely used to study its impact on various diseases and biological processes.

High-fat diet (HFD)-induced rodent models are a cornerstone of research into dyslipidemia and obesity, and have been pivotal in demonstrating the lipid-modulating effects of EPA-EE. In rats fed a high-fat diet, EPA-EE has been shown to reverse the increase in plasma cholesterol levels and decrease circulating triglyceride levels. medchemexpress.com Similarly, studies in HFD-induced obese mice have shown that dietary supplementation with EPA-EE can reduce fat mass accumulation. nih.gov

In female C57BL/6J mice on a high-fat diet, EPA supplementation prevented significant weight gain compared to controls. nih.gov This effect on fat mass may be linked to the increased biosynthesis of 8-hydroxyeicosapentaenoic acid (8-HEPE), a downstream metabolite of EPA. nih.gov Furthermore, EPA treatment in these female mice helped to prevent hyperinsulinemia and hyperglycemia. nih.govunc.edu In male C57BL/6J mice, long-term EPA-EE administration also prevented obesity-induced hyperinsulinemia, hyperglycemia, and improved glucose tolerance. unc.edu

The molecular form of EPA administration can also influence its efficacy. One study found that EPA supplemented as phosphoethanolamine plasmalogens had a superior effect on reducing fat mass accumulation in HFD-induced obese mice compared to EPA in the form of phosphatidylcholine or ethyl ester. nih.gov This was associated with significant alterations in the lipidome of white adipose tissue, including a decrease in total phosphatidylcholine and sphingomyelin (B164518) content. nih.gov

The table below summarizes key findings from studies using rodent models of lipid metabolism and dyslipidemia.

ModelKey Findings
High-fat diet-fed ratsReversed the increase in plasma cholesterol; Decreased circulating triglycerides. medchemexpress.com
High-fat diet-induced obese miceReduced fat mass accumulation. nih.gov
Female C57BL/6J mice on a high-fat dietPrevented significant weight gain; Prevented hyperinsulinemia and hyperglycemia. nih.govunc.edu
Male C57BL/6J mice on a high-fat dietPrevented obesity-induced hyperinsulinemia, hyperglycemia, and improved glucose tolerance. unc.edu
High-fat diet-induced obese mice (EPA forms)EPA as phosphoethanolamine plasmalogens was superior in reducing fat mass compared to phosphatidylcholine or ethyl ester forms. nih.gov

The therapeutic potential of EPA-EE has been investigated in animal models of specific organ pathologies, including cardiac remodeling following a heart attack and the neurodegenerative disorder Huntington's disease.

In a mouse model of myocardial infarction (MI), long-term administration of EPA before and after the event attenuated post-MI cardiac remodeling. ahajournals.org This was evidenced by the prevention of left ventricular systolic dysfunction and dilatation. ahajournals.org Mechanistically, EPA treatment was found to inhibit the polarization of pro-inflammatory M1 macrophages in the infarcted heart tissue and reduce fibrosis in non-infarcted areas. ahajournals.org Pretreatment with EPA has also been shown to attenuate cardiac fibrosis and remodeling induced by pressure overload in a mouse model. nih.gov In spontaneously hypertensive rats, EPA mitigated the exacerbation of cardiac remodeling and fibrosis. nih.gov

For Huntington's disease (HD), a neurodegenerative disorder characterized by striatal degeneration, the YAC128 mouse model has been utilized. nih.govmdpi.com Oral delivery of ethyl-EPA to symptomatic YAC128 mice resulted in a significant, albeit modest, improvement in motor dysfunction. nih.gov This was observed through increased open-field activity and better performance on the rotarod test. nih.gov However, the treatment did not lead to improvements in striatal volume, neuron counts, or the expression of DARPP-32, a protein crucial for dopamine (B1211576) signaling in the striatum, indicating no reduction in the underlying neuropathology. nih.gov

The table below summarizes key findings from studies using animal models of organ-specific pathologies.

ModelPathologyKey Findings
Mouse model of myocardial infarctionCardiac RemodelingAttenuated post-MI cardiac remodeling, preventing left ventricular systolic dysfunction and dilatation; Inhibited pro-inflammatory M1 macrophage polarization and reduced fibrosis. ahajournals.org
YAC128 mouse modelHuntington's DiseaseModestly improved motor dysfunction (increased open-field activity and rotarod performance); No improvement in striatal neuropathology (volume, neuron count, DARPP-32 expression). nih.gov

The influence of EPA-EE on muscle physiology and endurance has been explored in rodent models. In rats, oral administration of EPA-EE for four weeks led to an increase in the proportion of type 1 (slow-twitch) muscle fibers. nih.gov This shift in muscle fiber composition is significant as type 1 fibers are associated with greater endurance. The study also revealed that EPA treatment improved muscle endurance, as evidenced by an attenuated decline in tetanic muscle force during repeated stimulation. nih.gov

Transcriptomic and metabolomic analyses suggested that these effects are mediated through the activation of the peroxisome proliferator-activated receptor δ (PPARδ) and AMP-activated protein kinase (AMPK) pathways, which are key regulators of myocyte energy metabolism. nih.gov These findings position EPA as a potential exercise-mimetic, capable of improving metabolic function and muscle performance. nih.gov

The table below summarizes key findings from investigations into exercise physiology and fatigue.

ModelKey Findings
RatsIncreased proportion of type 1 (slow-twitch) muscle fibers; Improved muscle endurance (attenuated decline in tetanic muscle force). nih.gov

The gut microbiome plays a crucial role in host health, and its composition can be influenced by dietary factors, including EPA-EE. Studies in rats have shown that dietary EPA-EE can significantly alter the diversity and composition of the gut microbiota. nih.gov

In female C57BL/6J mice fed a high-fat diet, EPA supplementation was found to restructure the gut microbiota in a time-dependent manner. nih.gov Notably, EPA robustly increased the abundance of Akkermansia muciniphila, a bacterium known to play a role in glucose homeostasis. nih.gov Predictive functional profiling of the microbial communities in these mice suggested that EPA could reverse HFD-associated changes in genes related to various pathways, including Th-17 cell differentiation and PI3K-Akt signaling. nih.gov

The table below summarizes key findings from studies on gut microbiota composition.

ModelKey Findings
Wistar ratsAltered the diversity and composition of gut microbiota; Significant differences in the relative abundance of Phascolarctobacterium, Turicibacter, and [Eubacterium]. nih.gov
Female C57BL/6J mice on a high-fat dietRestructured the gut microbiota in a time-dependent manner; Robustly increased the abundance of Akkermansia muciniphila; Reversed HFD-associated changes in genes related to Th-17 cell differentiation and PI3K-Akt signaling. nih.gov

The potential role of EPA-EE in modulating thyroid function has been investigated in rodent models of hypothyroidism. In rats with hypothyroidism induced by 1-methyl-2-imidazolethiol (MMI), oral administration of EPA-EE was shown to inhibit the reduction of thyroid hormone levels. nih.govbioscientifica.combioscientifica.com Specifically, hypothyroid rats treated with EPA-E had significantly higher serum levels of triiodothyronine (T3) and thyroxine (T4) compared to untreated hypothyroid rats. bioscientifica.com

Furthermore, EPA-E treatment also appeared to prevent the associated changes in the thyroid follicles observed in MMI-induced hypothyroidism. nih.govbioscientifica.combioscientifica.com These findings suggest that EPA-EE may have a protective effect against the development of hypothyroidism in this animal model. nih.govbioscientifica.com

The table below summarizes key findings from studies using hypothyroidism models.

ModelKey Findings
1-methyl-2-imidazolethiol (MMI)-induced hypothyroid ratsInhibited the reduction of thyroid hormone levels (T3 and T4); Prevented changes in thyroid follicles. nih.govbioscientifica.combioscientifica.com

In Vitro Cellular Models

In vitro studies using cellular models have provided valuable insights into the molecular mechanisms underlying the effects of EPA-EE. In cultured adipocytes, 8-HEPE, a downstream metabolite of EPA, was found to lower the abundance of lipid droplets, suggesting a potential mechanism for the fat mass reduction observed in vivo. nih.gov In contrast, a low dose of EPA itself did not show a significant effect on lipid droplet accumulation in this particular study. nih.gov However, other in vitro experiments have demonstrated that a higher concentration of EPA can reduce lipid droplet accumulation and the mRNA levels of lipogenic genes, including SCD1 and PPARγ, in 3T3-L1 cells. nih.gov

In the context of cardiovascular health, in vitro studies using model membranes have shown that EPA can inhibit glucose-induced cholesterol crystalline domain formation. nih.gov This antioxidant effect is attributed to EPA's ability to intercalate into the membrane bilayer and inhibit cholesterol domain formation. nih.gov

The table below summarizes key findings from in vitro cellular model studies.

Cellular ModelKey Findings
Cultured adipocytes (3T3-L1 cells)8-HEPE (EPA metabolite) lowered lipid droplet abundance; Higher concentrations of EPA reduced lipid droplet accumulation and expression of lipogenic genes (SCD1, PPARγ). nih.gov
Model membranesInhibited glucose-induced cholesterol crystalline domain formation through antioxidant activity. nih.gov

Endothelial Cell Culture Systems (e.g., Human Umbilical Vein Endothelial Cells)

Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study endothelial function and dysfunction, which are central to the development of cardiovascular diseases. epa.gov Research using HUVECs has explored the direct effects of eicosapentaenoic acid (EPA) on endothelial cell biology, particularly in the context of inflammation and oxidative stress.

In studies where HUVECs were challenged with inflammatory stimuli like interleukin-6 (IL-6), pretreatment with EPA demonstrated a capacity to modulate the cellular response. nih.gov Specifically, EPA was found to reduce the release of pro-inflammatory markers such as soluble intercellular adhesion molecule-1 (sICAM-1) and tumor necrosis factor-α (TNF-α). nih.gov This anti-inflammatory effect was accompanied by significant changes in the cellular proteome. Global protein expression analysis revealed that EPA modulated the expression of 327 proteins by more than one-fold in IL-6 challenged endothelial cells. nih.gov

A key finding from these studies is the effect of EPA on nitric oxide (NO) bioavailability. nih.gov Endothelial dysfunction is often characterized by the "uncoupling" of endothelial nitric oxide synthase (eNOS), leading to reduced NO production and increased formation of peroxynitrite, a damaging oxidant. EPA treatment was shown to reverse this uncoupling, leading to an increased ratio of NO to peroxynitrite release. nih.gov This is partly achieved by augmenting the expression of proteins involved in NO production, such as heme oxygenase-1 (HO-1) and dimethylarginine dimethylaminohydrolase-1 (DDAH-1). nih.gov

Furthermore, EPA has been shown to suppress the proliferation and stimulate the death of HUVECs, particularly when combined with other agents like TCDD (2,3,7,8-tetrachlorodibenzodioxin), suggesting a potential role in inhibiting angiogenesis. nih.gov The molecular mechanisms underlying these effects appear to involve the aryl hydrocarbon receptor (AHR) signaling pathway. nih.gov

Table 1: Effects of Eicosapentaenoic Acid (EPA) on Human Umbilical Vein Endothelial Cells (HUVECs)

Parameter Effect of EPA Treatment Associated Molecular Changes Reference
Inflammatory ResponseReduced release of sICAM-1 and TNF-αModulation of 327 proteins nih.gov
Nitric Oxide BioavailabilityIncreased NO/peroxynitrite ratioUpregulation of HMOX1 and DDAH-1 nih.gov
Cell GrowthSuppression of proliferation, stimulation of cell deathInvolvement of AHR signaling nih.gov

Muscle Cell Lines (e.g., C2C12 Myoblasts)

The C2C12 myoblast cell line is a standard model for studying myogenesis, the process of muscle cell formation and differentiation, as well as muscle protein turnover. Research using C2C12 cells has investigated the influence of eicosapentaenoic acid (EPA) on skeletal muscle biology.

Studies have shown that EPA can have inhibitory effects on the proliferation and differentiation of C2C12 myoblasts. nih.gov When C2C12 cells were treated with various concentrations of EPA, a significant inhibition of cell viability was observed at higher concentrations (50 and 100 μM) after 48 to 72 hours. nih.gov This was accompanied by a downregulation of key genes related to muscle development, including myogenin and IGF-2, as well as genes for muscle-specific contractile proteins. nih.gov The signaling pathways involving ERK1/2 and Akt, which are crucial for cell growth and differentiation, were also found to be inhibited by EPA in these cells. nih.gov

Conversely, other research suggests that EPA may play a role in protecting muscle cells from injury and promoting repair. In a model of cardiotoxin-induced injury in C2C12 cells, EPA treatment was found to significantly reduce apoptosis (programmed cell death). researchgate.net This protective effect against apoptosis supports findings from in vivo studies where EPA has been shown to aid in muscle regeneration. researchgate.net

Furthermore, some studies in C2C12 myotubes have indicated that EPA can stimulate an increase in protein synthesis and a decrease in protein breakdown. nih.gov However, the precise signaling pathways remain under investigation, with some research suggesting that the well-known AKT-mTOR-S6K pathway for protein synthesis may not be directly affected by EPA administration. nih.gov

Table 2: Effects of Eicosapentaenoic Acid (EPA) on C2C12 Myoblasts

Process Observed Effect of EPA Key Molecular Findings Reference
Proliferation & DifferentiationInhibition at higher concentrationsDownregulation of myogenin, IGF-2; Inhibition of ERK1/2 and Akt phosphorylation nih.gov
Cell SurvivalReduced apoptosis in a cell injury model- researchgate.net
Protein TurnoverPotential increase in synthesis and decrease in breakdownMay be independent of the AKT-mTOR-S6K pathway nih.govnih.gov

Immune Cell Studies (e.g., Non-activated CD4+ T cells, B cells)

The effects of eicosapentaenoic acid (EPA) on immune cells have been investigated to understand its potential immunomodulatory properties. Studies on non-activated CD4+ T cells and B cells have provided insights into how EPA might influence adaptive immunity.

In studies involving non-activated CD4+ T cells, exposure to EPA has been shown to induce an anti-inflammatory transcriptional profile. biorxiv.orgnih.gov This is characterized by the downregulation of genes associated with the immune response, such as HLA-DRA, CD69, and IL2RA. biorxiv.orgnih.gov At the same time, EPA upregulates genes involved in preventing oxidative stress, like NQO1. biorxiv.orgnih.gov Transcription factor analysis revealed a downregulation of GATA3 and PU.1, which are key for TH2 and TH9 cell differentiation, and an upregulation of REV-ERB, an antagonist of TH17 differentiation. biorxiv.org These effects appear to be specific to EPA, as they were not observed with oleic acid or palmitic acid. biorxiv.org Other research has shown that dietary EPA can enhance the levels of the downregulatory co-receptor CTLA-4 in murine CD4+ T-cells following activation, without altering the levels of the co-stimulatory molecule CD28. elsevierpure.com

The direct effects of eicosapentaenoic acid ethyl ester on B cells are less extensively documented in the readily available literature. B cells are crucial for humoral immunity through the production of antibodies, and their activity is tightly regulated. nih.gov They can be activated through their B cell receptor (BCR) and co-receptors like Toll-like receptors (TLRs). nih.gov While the general immunomodulatory effects of omega-3 fatty acids are recognized, specific preclinical studies detailing the direct impact of eicosapentaenoic acid ethyl ester on B cell activation, differentiation, and function are an area for further investigation.

Table 3: Effects of Eicosapentaenoic Acid (EPA) on Non-activated CD4+ T Cells

Parameter Effect of EPA Exposure Key Molecular Changes Reference
Gene ExpressionInduction of an anti-inflammatory profileDownregulation of HLA-DRA, CD69, IL2RA; Upregulation of NQO1 biorxiv.orgnih.gov
Transcription FactorsModulation of key differentiation factorsDownregulation of GATA3 and PU.1; Upregulation of REV-ERB biorxiv.org
Co-receptor ExpressionEnhanced levels of a downregulatory co-receptorIncreased CTLA-4 protein levels (in murine cells) elsevierpure.com

Analytical Methodologies for Eicosapentaenoic Acid Ethyl Ester Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of EPA-EE analysis, providing the means to isolate it from other similar fatty acid esters, particularly docosahexaenoic acid ethyl ester (DHA-EE), which often coexists in therapeutic formulations and biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a standard and highly sensitive method for the quantification of EPA-EE in biological matrices like human plasma. researchgate.net This technique offers excellent specificity and allows for the determination of low concentrations of the analyte.

Researchers have developed and validated simple and specific LC-MS/MS methods for the simultaneous determination of EPA-EE and DHA-EE. nih.govnih.gov A common approach involves protein precipitation from plasma samples using a solvent like acetonitrile, followed by separation on a C18 reversed-phase column. researchgate.netnih.gov A gradient elution system, for instance, using methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297), is often employed to achieve optimal separation. researchgate.netnih.gov

For detection, atmospheric pressure chemical ionization (APCI) is a frequently used ion source, operating in positive mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity for quantifying EPA-EE. researchgate.netnih.govresearchgate.net The validity of these methods is established through rigorous testing of linearity, sensitivity, selectivity, and stability. nih.gov LC-MS/MS methods have been successfully applied in pharmacokinetic studies to characterize the absorption, distribution, metabolism, and excretion of EPA-EE in human subjects. nih.gov

Table 1: Example LC-MS/MS Method Parameters for EPA-EE Quantification in Human Plasma

Parameter Condition
Chromatography
Column C18 reversed-phase
Mobile Phase Gradient of methanol and 1.0 mM ammonium acetate in water researchgate.netnih.gov
Mass Spectrometry
Ion Source Atmospheric Pressure Chemical Ionization (APCI) researchgate.netnih.gov
Ionization Mode Positive researchgate.netnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netnih.gov

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of fatty acid esters, including EPA-EE. researchgate.netmdpi.comnih.gov This method is particularly valuable for the quality control of fish oil supplements and pharmaceutical preparations. nih.gov

For analysis, fatty acids in a sample are typically converted to their methyl esters (FAMEs) or, in the case of EPA-EE, can sometimes be analyzed directly. researchgate.netoup.com However, direct injection of complex matrices like fish oil can be detrimental to the GC column. nih.gov A common approach involves a transesterification step, for example, using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) as a catalyst, to convert all fatty acids into their methyl esters for a comprehensive profile. researchgate.netnih.govresearchgate.net

The separation is achieved on a high-polarity capillary column, such as a DB-23 or a GC HP-88 column. mdpi.comnih.gov The oven temperature is programmed to ramp up over the course of the analysis to effectively separate the different fatty acid esters based on their volatility and interaction with the stationary phase. nih.govfda.gov.tw The flame ionization detector provides a response that is proportional to the mass of carbon atoms, allowing for accurate quantification when calibrated with appropriate standards. oup.comsigmaaldrich.com

Table 2: Typical GC-FID Operating Conditions for Fatty Acid Ester Analysis

Parameter Condition
Gas Chromatograph
Column High-polarity capillary (e.g., DB-23, HP-88) mdpi.comnih.gov
Oven Temperature Program Initial hold, followed by a temperature ramp (e.g., 175°C to 230°C) nih.govfda.gov.tw
Injector Temperature ~250°C nih.govfda.gov.tw
Detector Temperature ~270°C nih.govfda.gov.tw
Carrier Gas Helium nih.govfda.gov.tw

| Detector | Flame Ionization Detector (FID) oup.comfda.gov.tw |

Simulated Moving Bed (SMB) Chromatography for Purification

For the large-scale purification of EPA-EE to high purities (often exceeding 97%), simulated moving bed (SMB) chromatography is an effective and efficient continuous separation technology. google.comdocumentsdelivered.comchrom-china.com This technique is particularly advantageous for separating EPA-EE from DHA-EE, which have very similar chemical structures and are challenging to separate by conventional distillation methods. google.comnih.gov

SMB chromatography can be operated in either normal-phase or reversed-phase mode. In a normal-phase setup, a polar stationary phase like silica (B1680970) is used with a non-polar mobile phase. google.comgoogle.com Conversely, reversed-phase SMB utilizes a hydrophobic stationary phase (e.g., C18 silica gel) and a polar mobile phase, such as pure methanol. nih.gov The process involves a series of interconnected columns where the inlet and outlet ports are periodically shifted in the direction of fluid flow, simulating the counter-current movement of the stationary phase. google.comnih.gov

The design and optimization of an SMB process require the determination of key parameters, including adsorption equilibrium isotherms (often described by the Langmuir model), Henry constants, and mass transfer coefficients, which are typically obtained from pulse response and frontal chromatography experiments. nih.gov Successful SMB separation can yield high-purity EPA-EE with high productivity and reduced solvent consumption compared to batch chromatography. documentsdelivered.comnih.gov

Table 3: Example SMB Chromatography Parameters for EPA-EE/DHA-EE Separation

Parameter Condition
Stationary Phase C18 silica gel (reversed-phase) nih.gov or silica (normal-phase) google.comgoogle.com
Mobile Phase Methanol (reversed-phase) nih.gov or a non-polar/polar mixture (normal-phase) google.comgoogle.com
Configuration Typically an eight-column setup documentsdelivered.comchrom-china.comnih.gov
Purity Achieved >99% for EPA-EE nih.gov

| Productivity | e.g., 13.11 g/L adsorbent/h nih.gov |

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods provide detailed information about the chemical structure and metabolic fate of eicosapentaenoic acid ethyl ester.

Nuclear Magnetic Resonance (NMR)-Based Metabolic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of EPA-EE and for tracing its metabolic pathways. nih.gov Specifically, 13C NMR can be used to monitor the metabolism of 13C-labeled EPA. nih.gov

In such studies, after administration of uniformly 13C-labeled EPA, lipid extracts from tissues like the liver can be analyzed. nih.gov The resulting 13C NMR spectra provide carbon-specific data, allowing researchers to track the fate of individual carbon atoms from the parent molecule as it is metabolized. nih.gov This can reveal processes such as incorporation into other fatty acids, like docosahexaenoic acid, or breakdown through β-oxidation. nih.gov While not as sensitive as mass spectrometry, NMR provides unique structural information without the need for derivatization and can give a comprehensive overview of the metabolic products in a sample. nih.gov

Advanced Biochemical Assays

Beyond chromatographic and spectroscopic methods, advanced biochemical assays offer functional insights into the interactions and effects of eicosapentaenoic acid ethyl ester at a molecular level.

Enzyme-linked immunosorbent assays (ELISAs) have been developed for the quantitative detection of eicosapentaenoic acid (EPA) in various biological fluids, including serum, plasma, and tissue homogenates. abbexa.commybiosource.com These assays typically employ a competitive inhibition format. mybiosource.com In this setup, a microplate is pre-coated with a monoclonal antibody specific to EPA. mybiosource.com During the assay, the EPA in the sample competes with a labeled form of EPA for binding to the limited number of antibody sites. mybiosource.com The amount of labeled EPA that binds is inversely proportional to the concentration of EPA in the sample, which can be quantified by measuring the signal from the label, often a colorimetric one produced by an enzyme like horseradish peroxidase (HRP). mybiosource.com

Furthermore, spectrophotometric assays can be used to screen for enzymes, such as lipases, that selectively hydrolyze EPA-EE. researchgate.net These assays can measure the release of free fatty acids from the ethyl ester, providing a means to identify enzymes with a preference for hydrolyzing EPA-EE over other fatty acid esters like DHA-EE. researchgate.net Such assays are valuable in biotechnological applications for the production of high-purity EPA. researchgate.net Additionally, biochemical assays are employed to investigate the downstream effects of EPA-EE, such as its ability to activate nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. mdpi.com These assays might involve reporter gene analysis and measurement of the expression of Nrf2-dependent antioxidant enzymes. mdpi.com

Table 4: Chemical Compounds Mentioned

Compound Name Abbreviation
Eicosapentaenoic acid ethyl ester EPA-EE
Docosahexaenoic acid ethyl ester DHA-EE
Eicosapentaenoic acid EPA
Docosahexaenoic acid DHA
Acetonitrile -
Methanol -
Ammonium acetate -
Tetramethylammonium hydroxide TMAH
Fatty acid methyl esters FAMEs
Silica -
Horseradish peroxidase HRP

Measurement of Enzyme Activities

The biological effects of eicosapentaenoic acid ethyl ester are often mediated through its influence on various enzymes. Accurate measurement of these enzyme activities is crucial for understanding the mechanisms of action of EPA-EE.

Hepatic Beta-Oxidation Enzymes:

Eicosapentaenoic acid (EPA) has been shown to increase the beta-oxidation of fatty acids in the liver. nih.gov The activity of enzymes involved in this process can be measured to assess the metabolic effects of EPA-EE. Methodologies for measuring the activity of key beta-oxidation enzymes often involve spectrophotometric or fluorometric assays that track the consumption of substrates or the production of specific products.

Lipoprotein Lipase (B570770) (LPL):

Lipoprotein lipase plays a critical role in the hydrolysis of triglycerides from circulating lipoproteins, making fatty acids available for tissue uptake. nih.gov The activity of LPL is a key area of investigation in studies concerning EPA-EE and lipid metabolism. nih.gov

Several methods are available for measuring LPL activity. nih.gov One common approach involves using a tissue biopsy from adipose or muscle tissue to determine tissue-specific LPL activity. nih.gov Alternatively, whole-body LPL activity can be assessed from blood samples collected after heparin administration (post-heparin plasma). nih.govnih.govresearchgate.net The assay typically involves incubating the plasma or tissue homogenate with a triglyceride substrate, which can be radiolabeled or fluorescently tagged. The activity of LPL is then determined by measuring the release of fatty acids. nih.gov It is important to differentiate LPL activity from that of hepatic lipase (HL), another enzyme present in post-heparin plasma. nih.govresearchgate.net This is often achieved by using specific inhibitors or antibodies against HL or by using substrates that are preferentially hydrolyzed by LPL. nih.govepa.gov For instance, apolipoprotein C-II can be used as a specific activator of LPL. nih.gov

Quantification of Gene Expression

Eicosapentaenoic acid and its ethyl ester derivative can modulate the expression of various genes involved in metabolic and inflammatory pathways. frontiersin.orgnih.gov Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a widely used and sensitive technique for quantifying mRNA levels of specific genes. researchgate.netnih.gov

The RT-qPCR process involves several key steps:

RNA Isolation: Total RNA is extracted from cells or tissues of interest. nih.gov

Reverse Transcription (RT): The isolated mRNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. nih.gov

Quantitative PCR (qPCR): The cDNA is then used as a template for PCR amplification using gene-specific primers. The amplification process is monitored in real-time using fluorescent dyes or probes. nih.gov

By measuring the fluorescence intensity during the exponential phase of the PCR reaction, the initial amount of a specific mRNA transcript can be determined. nih.gov This allows for the relative or absolute quantification of gene expression levels, providing insights into how EPA-EE affects cellular function at the genetic level. nih.gov For example, studies have used RT-qPCR to examine the effect of EPA on the expression of genes related to adipogenesis and cytokine production. researchgate.net

Proteomic Profiling

To gain a broader understanding of the cellular response to eicosapentaenoic acid ethyl ester, researchers employ proteomic profiling techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the large-scale identification and quantification of proteins in a biological sample. scienceopen.com

One advanced proteomic approach involves the use of tandem mass tags (TMT). This method allows for the simultaneous quantification of proteins from multiple samples. In a typical TMT workflow, proteins from different experimental conditions (e.g., control vs. EPA-EE treated) are extracted, digested into peptides, and each sample is labeled with a unique TMT reagent. The labeled samples are then combined and analyzed by LC-MS/MS. The mass spectrometer fragments the peptides, generating reporter ions whose intensities correspond to the relative abundance of the peptide in each of the original samples. This allows for a comprehensive, quantitative comparison of the proteomes of the different samples.

While specific studies detailing the use of LC-MS/MS with tandem mass tags for global protein expression in the context of EPA-EE research are not prevalent in the provided search results, this methodology is a standard and powerful approach in modern biological research for understanding global protein changes in response to a given treatment.

Assays for Cellular Signaling Pathway Activation

Eicosapentaenoic acid ethyl ester can influence various cellular signaling pathways that regulate processes such as inflammation, cell growth, and apoptosis. cas.cznih.gov Studying the activation of these pathways is key to elucidating the molecular mechanisms of EPA-EE.

A common method to assess the activation of signaling pathways is to measure the phosphorylation status of key proteins within the pathway. Protein phosphorylation is a critical post-translational modification that often acts as a molecular switch to turn protein activity on or off.

Western Blotting: This technique is widely used to detect and quantify specific proteins, including their phosphorylated forms. nih.gov It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest, including antibodies that recognize only the phosphorylated form of the protein.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can also be used to measure the levels of specific phosphorylated proteins in a sample. This method typically involves capturing the target protein with one antibody and then detecting it with a second antibody that is linked to an enzyme. The enzyme then catalyzes a reaction that produces a measurable signal, which is proportional to the amount of the target protein.

For instance, studies have investigated the effect of EPA on signaling pathways involving protein kinase A (PKA) and cyclooxygenase-2 (COX-2) in adipocytes. mdpi.com The activation of such pathways can be assessed by measuring the phosphorylation of downstream target proteins or by directly measuring the activity of the enzymes themselves. mdpi.com

Bioanalytical Method Validation Standards

To ensure the reliability and accuracy of data generated from the analysis of eicosapentaenoic acid ethyl ester in biological matrices, it is essential to validate the analytical methods used. europa.eueuropa.eu Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. europa.eueuropa.eu The validation process establishes the performance characteristics of the method and typically includes the evaluation of the following parameters:

Sensitivity: This refers to the lowest concentration of the analyte that can be reliably detected and quantified, often defined by the lower limit of quantification (LLOQ). nih.govresearchgate.net For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for EPA ethyl ester (EPAEE) and docosahexaenoic acid ethyl ester (DHAEE) achieved a linearity range of 1.00–1000 ng/mL for EPAEE. nih.gov

Selectivity: The method must be able to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as endogenous compounds or other metabolites. cabidigitallibrary.orgnih.gov

Precision: This is a measure of the reproducibility of the method. It is typically expressed as the coefficient of variation (CV) and is assessed by analyzing replicate samples at different concentrations. For instance, a gas chromatography method for EPA and DHA ethyl esters reported coefficients of variation ranging from 0.2% to 2.5%. nih.govresearchgate.netnih.gov

Accuracy: This refers to how close the measured concentration is to the true concentration. It is usually expressed as the percentage of recovery. A study using a tetramethylammonium hydroxide (TMAH) transesterification method for EPA and DHA ethyl esters found recoveries between 90.8% and 95.2%. nih.govresearchgate.netnih.gov

Carryover: This is the assessment of any residual analyte from a preceding sample that may affect the measurement of the subsequent sample. cabidigitallibrary.orgnih.gov

Matrix Effect: This evaluates the influence of the biological matrix on the ionization of the analyte, which can affect the accuracy of LC-MS/MS-based methods.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated to ensure that the measured concentration reflects the concentration at the time of sample collection. cabidigitallibrary.orgnih.gov

These validation parameters ensure that the analytical method is robust, reliable, and fit for its intended purpose in supporting preclinical and clinical research on eicosapentaenoic acid ethyl ester. europa.eueuropa.eu

Q & A

Q. How can conflicting data on EPA-E's estrogenic activity be addressed in preclinical models?

  • Approach : Use ERα/ERβ-transfected cell lines (e.g., MCF-7) to quantify receptor binding. Compare EPA-E with known estrogenic controls (e.g., 17β-estradiol) at physiologically relevant concentrations (1–100 µM). Include negative controls (e.g., DHA-E) to isolate EPA-E-specific effects .

Data Interpretation Guidelines

Q. What statistical methods are suitable for analyzing dose-dependent EPA-E effects?

  • Methods : Non-linear mixed-effects modeling (NONMEM) for pharmacokinetic data. For clinical endpoints (e.g., hsCRP reduction), use ANCOVA with baseline adjustments. Report % change (e.g., 40% hsCRP reduction in MARINE) with 95% confidence intervals .

Q. How should researchers reconcile discrepancies between in vitro and in vivo EPA-E bioavailability data?

  • Resolution : In vitro models (e.g., Caco-2 cells) often underestimate absorption due to lack of pancreatic lipases. Validate findings using dual-isotope tracer studies (¹³C-EPA-E + deuterated DHA-E) in humans to track incorporation into plasma phospholipids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.